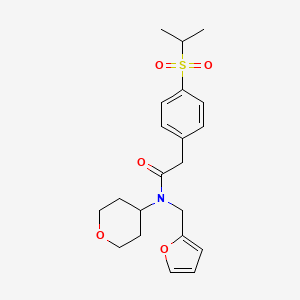![molecular formula C18H20N4O3S B2529978 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034415-35-3](/img/structure/B2529978.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a compound notable for its structural complexity and potential utility in various scientific fields. It belongs to a class of compounds known for their significant biological activities, making it an interesting subject for research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: : This can be achieved via the cyclization of suitable precursors under oxidative conditions.
Formation of Piperidin-1-yl Group: : Introduction of the piperidin-1-yl group can be done through nucleophilic substitution reactions.
Final Coupling with Pyridin-3-yl Methanone: : The final step involves coupling the benzo[c][1,2,5]thiadiazole derivative with a pyridin-3-yl methanone, typically using a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions would need to be optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times would be carefully controlled to maximize production efficiency.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: : Reduction reactions can modify the double bonds and other functional groups.
Substitution: : Substitution reactions, especially nucleophilic substitution, are possible due to the presence of the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving strong nucleophiles or bases in aprotic solvents.
Major Products: Depending on the reaction pathway, products can range from simple substitution derivatives to more complex oxidized or reduced forms.
Chemistry
Catalysis: : Used as ligands or intermediates in catalytic cycles.
Synthetic Intermediates: : Serve as building blocks in organic synthesis.
Biology and Medicine
Pharmacology: : Investigated for potential use as pharmaceutical agents, particularly in treatments targeting neurological disorders due to its piperidine moiety.
Molecular Probes: : Utilized in bioimaging and as markers due to their distinct structural features.
Industry
Materials Science:
Molecular Targets
The compound can interact with various biological targets, including enzymes and receptors, due to its structural components. The piperidine ring often confers activity at neurological targets.
Pathways Involved
The thiadiazole and pyridine rings can modulate electron flow and reactivity, influencing biological pathways such as signal transduction and enzymatic inhibition.
Similar Compounds
(4-(2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
(4-(3-methylthiadiazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Unique Aspects
There you have it—this compound offers a lot of potential for further exploration. Anything else you want to explore next?
Propiedades
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-6-2-3-7-17(16)22(26(20,24)25)15-8-11-21(12-9-15)18(23)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBDSOIRVPXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2529897.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)


![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)

![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
